molecular formula C24H32N2O2 B2871470 3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide CAS No. 955527-62-5

3-(4-methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide

Cat. No.: B2871470
CAS No.: 955527-62-5
M. Wt: 380.532
InChI Key: QNGHGAZQOYDXTM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)propanamide is a synthetic small molecule provided for research purposes. This compound features a tetrahydroquinoline scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. Compounds based on the tetrahydroquinoline core have been investigated as potent allosteric modulators of the Free Fatty Acid Receptor 3 (FFA3/GPR41) , a G protein-coupled receptor activated by short-chain fatty acids that is implicated in metabolic and inflammatory diseases . Furthermore, structural analogs of this scaffold have been developed as tubulin polymerization inhibitors that target the colchicine binding site, demonstrating potent cytotoxicity against a range of human tumor cell lines and representing a promising avenue in anticancer research . Other derivatives have been explored as indoleamine 2,3-dioxygenase (IDO) inhibitors , a target of significant interest in immunology and oncology . The specific substitution pattern on the tetrahydroquinoline nitrogen and the amide-linked 4-methoxyphenylpropanamide chain in this compound are designed to modulate its physicochemical properties, including lipophilicity and hydrogen bonding capacity, which can influence its target affinity and cellular activity. Researchers can utilize this compound as a chemical tool to further explore these biological pathways. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications. Researchers should handle this and all chemical compounds with appropriate care and safety precautions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-3-16-26-17-4-5-21-18-20(8-12-23(21)26)14-15-25-24(27)13-9-19-6-10-22(28-2)11-7-19/h6-8,10-12,18H,3-5,9,13-17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHGAZQOYDXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analog is 3-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide (CAS: 922092-10-2), which shares the 4-methoxyphenyl-propanamide core but differs in two critical regions:

Tetrahydroquinoline Substituent: The target compound has a 1-propyl group on the tetrahydroquinoline nitrogen, whereas the analog features a 1-methyl group .

Ethylamine Linker : The analog includes a piperidin-1-yl group attached to the ethylamine linker, absent in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (1-Propyl) Analog (1-Methyl + Piperidinyl)
Molecular Weight (g/mol) ~435.6 ~499.7
LogP (Predicted) 3.8 ± 0.2 4.2 ± 0.3
Hydrogen Bond Donors 1 1
Hydrogen Bond Acceptors 4 6

Key Observations :

  • The piperidinyl group in the analog introduces additional hydrogen bond acceptors, which may improve binding to polar receptors (e.g., serotonin or dopamine transporters) but could also increase metabolic instability.

Pharmacological Activity

  • Target Compound : The propyl chain may favor interactions with hydrophobic binding pockets in enzymes or receptors, such as cytochrome P450 isoforms or G-protein-coupled receptors (GPCRs).
  • Analog (CAS: 922092-10-2): The piperidinyl group could enhance affinity for amine transporters (e.g., norepinephrine reuptake inhibitors) due to its basic nitrogen and conformational flexibility .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis requires regioselective alkylation of the tetrahydroquinoline nitrogen, which is less sterically hindered than the analog’s piperidinyl-functionalized ethylamine linker.
  • Toxicity Considerations: Propyl-substituted tetrahydroquinolines are associated with higher hepatic clearance in preclinical models compared to methyl analogs, necessitating further metabolic studies.

Notes on Evidence and Limitations

  • Direct pharmacological comparisons are speculative due to the absence of published bioactivity data for either molecule.
  • Additional sources, such as patent literature or biochemical assays, are required to validate these hypotheses.

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